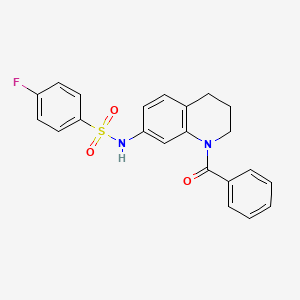

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide

CAS No.: 946289-98-1

Cat. No.: VC11951864

Molecular Formula: C22H19FN2O3S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946289-98-1 |

|---|---|

| Molecular Formula | C22H19FN2O3S |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C22H19FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2 |

| Standard InChI Key | QZCGQIVKOBWASP-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |

Introduction

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are widely studied for their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure combines a benzoyl-tetrahydroquinoline core and a fluorobenzene sulfonamide moiety, making it a potential candidate for various therapeutic applications.

Synthesis Pathway

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide typically involves:

-

Quinoline Derivatization: Starting with tetrahydroquinoline derivatives, the benzoylation step introduces the benzoyl group at the nitrogen atom.

-

Sulfonation Reaction: A sulfonamide functional group is introduced by reacting the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.

-

Purification and Characterization: The final product is purified using recrystallization or chromatography and characterized using spectroscopic techniques like NMR, IR, and mass spectrometry.

Potential Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is investigated for its potential in:

-

Antimicrobial Activity: Sulfonamides are known to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), a substrate in folate synthesis pathways.

-

Anticancer Properties: The tetrahydroquinoline scaffold has been associated with antiproliferative activity against cancer cell lines.

-

Anti-inflammatory Effects: Fluorobenzene sulfonamides are explored for their ability to modulate inflammatory pathways.

Physicochemical Data Comparison

Below is a comparison of related compounds for better understanding:

Current Limitations

-

Limited experimental data on pharmacokinetics and toxicity.

-

Lack of detailed molecular docking or receptor-binding studies.

Future Research

-

Biological Screening: Evaluate antimicrobial and anticancer activity using in vitro models.

-

Molecular Docking: Study interactions with target enzymes or receptors to elucidate mechanisms of action.

-

Pharmacokinetics: Investigate ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess drug-likeness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume